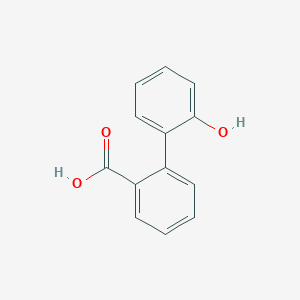

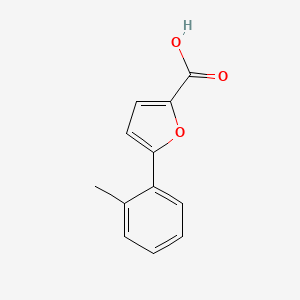

5-(o-Tolyl)furan-2-carboxylic acid

Übersicht

Beschreibung

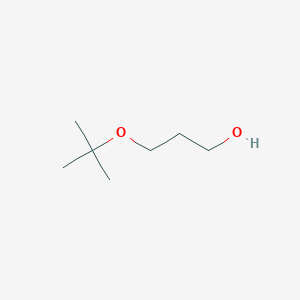

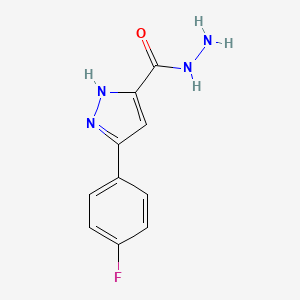

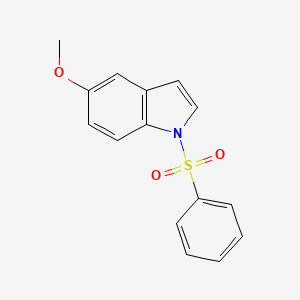

5-(o-Tolyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C12H10O3 . It contains a total of 26 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .

Synthesis Analysis

The synthesis of 5-(o-Tolyl)furan-2-carboxylic acid and similar compounds has been a topic of interest in sustainable technologies . A novel catalytic strategy involving protective chemistry has been presented for the selective production of 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) from concentrated 5-hydroxymethylfurfural (HMF) solutions .Molecular Structure Analysis

The molecular structure of 5-(o-Tolyl)furan-2-carboxylic acid includes a furan ring, a carboxylic acid group, and an o-tolyl group . The molecule is characterized by its aromatic bonds and the presence of a five-membered furan ring .Chemical Reactions Analysis

The chemical reactions involving 5-(o-Tolyl)furan-2-carboxylic acid are primarily oxidation reactions . For instance, a catalytic strategy has been developed for the selective production of FFCA and FDCA from concentrated HMF solutions .Wissenschaftliche Forschungsanwendungen

-

Selective Production of 5-Formylfuran-2-carboxylic Acid and Furan-2,5-dicarboxylic Acid

- Application: This research presents a novel catalytic strategy for the selective production of 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) from concentrated 5-hydroxymethylfurfural (HMF) solutions .

- Method: The method involves protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO), which prevents degradation .

-

Synthesis of a Single-Molecule Magnet, Mn 11 Gd 2 Based High-Nuclearity Heterometallic Complex

-

Development of Furan-2,5-dicarboxylic Acid (FDCA)-based Organogelators

-

One-step Synthesis of Furan-2,5-dicarboxylic Acid from Furan-2

- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis

- Application: This research highlights new alternative methods to synthesize 2,5-furandicarboxylic acid that are both more advantageous and attractive than conventional oxidation of 5-hydroxymethylfurfural . It also focuses on the use of 2,5-furandicarboxylic acid as a polymer precursor and the various potential applications that arise from these furan-based materials .

-

Sustainable Chemicals: A Brief Survey of the Furans

- Application: This research offers some perspective on the metamorphosis that has already begun to take place in substantial parts of the chemical industry, i.e., a switch from traditional resources such as crude oil to biomass . It also discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .

- Method: The method involves replacing the workhorse of chemical reactants and petroleum refineries with biorefineries .

-

Development of Furan-2,5-dicarboxylic Acid (FDCA)-based Organogelators

Zukünftige Richtungen

The future directions for the study and application of 5-(o-Tolyl)furan-2-carboxylic acid and similar compounds lie in the field of sustainable technologies . The synthesis and application of furanic compounds, including 5-(o-Tolyl)furan-2-carboxylic acid, is an important branch of green and sustainable chemistry .

Eigenschaften

IUPAC Name |

5-(2-methylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMXDXBNMHKBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409194 | |

| Record name | 5-(2-methylphenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(o-Tolyl)furan-2-carboxylic acid | |

CAS RN |

80174-04-5 | |

| Record name | 5-(2-methylphenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)